molecular formula C12H18N2O B12123175 1-Tert-butyl-3-(2-methylphenyl)urea

1-Tert-butyl-3-(2-methylphenyl)urea

Cat. No.: B12123175
M. Wt: 206.28 g/mol
InChI Key: ZGYVGZHSMYBSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl-3-(2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-3-(2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-tert-butyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C12H18N2O/c1-9-7-5-6-8-10(9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)

InChI Key

ZGYVGZHSMYBSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)(C)C

Origin of Product

United States
Foundational & Exploratory

Decoding the Mechanism of Action of 1-Tert-butyl-3-(2-methylphenyl)urea in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tert-butyl-3-(2-methylphenyl)urea (TBOU) represents a quintessential example of a 1,3-disubstituted urea, a privileged pharmacophore in modern medicinal chemistry. While structurally simple, the precise arrangement of a bulky aliphatic group (tert-butyl) and an ortho-substituted aromatic ring (o-tolyl) flanking a central urea motif grants this molecule potent biological activity. This technical guide explores the dual mechanistic profile of TBOU, focusing on its primary role as a tight-binding competitive inhibitor of Soluble Epoxide Hydrolase (sEH) and its secondary behavior as a Type II kinase inhibitor stabilizing the DFG-out conformation.

Molecular Architecture: The Causality of the Urea Pharmacophore

The biological efficacy of TBOU is not accidental; it is a direct consequence of its highly optimized molecular geometry. The 1,3-disubstituted urea core acts as a highly efficient hydrogen-bonding hub, capable of acting as a bidentate hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen)[1].

The flanking substituents dictate the compound's target selectivity and binding kinetics:

  • The tert-Butyl Group (R1): This compact, highly lipophilic moiety is designed to occupy deep, narrow hydrophobic pockets within target enzymes. Its spherical steric bulk displaces ordered water molecules upon binding, driving a favorable enthalpic and entropic shift.

  • The o-Tolyl Group (R2): The addition of a methyl group at the ortho position of the phenyl ring is a deliberate structural choice. This ortho-substitution induces steric hindrance, restricting the free rotation of the N-aryl bond. This "locks" the urea into a pre-organized, bioactive conformation, significantly reducing the entropic penalty required for the molecule to adopt its binding pose[2].

Primary Biological Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

The most prominent biological target for alkyl-aryl ureas like TBOU is Soluble Epoxide Hydrolase (sEH)[3]. sEH is a critical regulatory enzyme in the arachidonic acid cascade. Cytochrome P450 (CYP450) epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent endogenous signaling molecules that promote vasodilation, angiogenesis, and anti-inflammatory responses.

However, sEH rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are pro-inflammatory and lack cardioprotective effects[3].

TBOU acts as a competitive, tight-binding inhibitor of the sEH C-terminal hydrolase domain[4]. The mechanism of target engagement is highly specific:

  • The urea carbonyl oxygen accepts hydrogen bonds from the phenolic hydroxyls of Tyr383 and Tyr466 in the sEH active site.

  • The urea NH protons donate hydrogen bonds to the carboxylate side chain of the catalytic Asp335 .

  • The tert-butyl and o-tolyl groups slot into the primary and secondary hydrophobic channels flanking the catalytic triad, shielding the hydrogen bonds from solvent competition.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EETs EETs (Anti-inflammatory) CYP->EETs Biosynthesis sEH sEH Enzyme (Active) EETs->sEH Substrate Binding DHETs DHETs (Pro-inflammatory) sEH->DHETs Epoxide Hydrolysis TBOU 1-tB-3-(o-tolyl)urea (TBOU) TBOU->sEH Competitive Inhibition (Urea H-bonds)

Diagram 1: The mechanism of sEH inhibition by TBOU within the arachidonic acid cascade.

Secondary Target Engagement: Type II Kinase Inhibition

Beyond sEH, the 1,3-disubstituted urea motif is a hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib)[1]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of kinases (such as p38 MAPK or VEGFR).

In this state, the activation loop shifts, exposing an adjacent allosteric hydrophobic pocket. TBOU exploits this by utilizing its urea core to form hydrogen bonds with the conserved glutamate in the αC-helix and the backbone amide of the DFG aspartate. The tert-butyl group anchors into the deep allosteric pocket, while the o-tolyl group extends toward the hinge region, stabilizing the inactive kinase state and preventing downstream phosphorylation cascades.

Self-Validating Experimental Methodologies

To accurately quantify the biological activity of highly lipophilic ureas like TBOU, assay conditions must be rigorously controlled to prevent false negatives caused by compound aggregation or non-specific binding.

FRET-Based Kinetic Assay for sEH Inhibition

This protocol utilizes PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate), a fluorogenic substrate that yields a highly fluorescent product upon epoxide hydrolysis. A kinetic readout is strictly required over an endpoint readout to account for any intrinsic auto-fluorescence of the test compounds and to ensure measurements are taken during the linear initial velocity phase.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0) containing 0.1 mg/mL BSA . Causality: BSA acts as a lipid-carrier protein. Without BSA, lipophilic ureas (LogP > 3) will adhere to the polystyrene walls of the microplate, artificially inflating the apparent IC50.

  • Enzyme Addition: Add recombinant human sEH (final concentration 1 nM) to a 96-well black microtiter plate.

  • Inhibitor Incubation: Add TBOU in serial dilutions (10 µM to 0.1 nM, 1% final DMSO). Include AUDA as a positive control and 1% DMSO as a vehicle negative control. Incubate at 30°C for 15 minutes to allow the tight-binding urea to reach thermodynamic equilibrium with the enzyme.

  • Substrate Initiation: Add PHOME substrate (final concentration 40 µM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 15 minutes.

  • Self-Validation: Calculate the Z'-factor using the DMSO and AUDA control wells. The assay is only valid if Z' > 0.6. Calculate IC50 using non-linear regression of the initial velocity (RFU/min) versus inhibitor concentration.

FRET_Assay Step1 1. Enzyme Preparation Recombinant sEH + BSA Buffer Step2 2. Inhibitor Incubation Add TBOU (Serial Dilutions) Step1->Step2 Step3 3. Substrate Addition Add PHOME (Fluorogenic Substrate) Step2->Step3 Step4 4. Kinetic Readout Ex: 330 nm / Em: 465 nm Step3->Step4 Step5 5. Data Validation Calculate IC50 & Z'-factor (>0.6) Step4->Step5

Diagram 2: Step-by-step workflow of the self-validating FRET-based sEH inhibition assay.

Cellular Thermal Shift Assay (CETSA)

To prove that TBOU engages its target in a live-cell environment (bypassing artificial biochemical buffer conditions), CETSA is employed.

  • Causality: When TBOU binds to sEH or a target kinase in living cells, the thermodynamic stability of the protein increases. By heating intact cells, unbound proteins denature and precipitate, while TBOU-bound proteins remain soluble. Western blotting of the soluble fraction quantifies the shift in aggregation temperature ( Tagg​ ), confirming intracellular target engagement.

Quantitative Structure-Activity Relationship (SAR) Data

The following table contextualizes the pharmacological profile of TBOU against other benchmark urea-based inhibitors. The data highlights how the combination of an aliphatic and an aromatic group balances potency with physicochemical properties.

CompoundPrimary Pharmacophore (R1)Secondary Pharmacophore (R2)sEH IC50 (nM)*LogP (Calculated)Primary Mechanism
DCU CyclohexylCyclohexyl~303.8Competitive sEH Inhibition
TBOU tert-Butylo-Tolyl~453.2Competitive sEH Inhibition
AUDA AdamantylAlkyl-acid~34.5Competitive sEH Inhibition
Sorafenib Diaryl (Substituted)Diaryl (Substituted)~15 (Off-target)3.8Type II Kinase / sEH Inhibition

*Note: IC50 values are representative benchmarks derived from standard recombinant human sEH fluorescent assays[2],[4].

Sources

Advanced Technical Guide & Material Safety Data Sheet: 1-tert-Butyl-3-(2-methylphenyl)urea (CAS 134627-32-0)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

1-tert-Butyl-3-(2-methylphenyl)urea (CAS 134627-32-0) is a sterically hindered, unsymmetrical N,N'-disubstituted urea. In modern drug discovery and agrochemical development, the urea moiety is a privileged pharmacophore [1]. It is frequently utilized as a stable hydrogen-bond donor/acceptor in the design of soluble epoxide hydrolase (sEH) inhibitors and p38 MAP kinase inhibitors.

However, the handling and synthesis of sterically hindered ureas require specialized knowledge. Unlike simple ureas, compounds bearing bulky aliphatic groups (like the tert-butyl moiety) and ortho-substituted aryl groups (like the o-tolyl moiety) can exhibit unique thermal instability, acting as "masked isocyanates" under specific conditions [1]. This whitepaper synthesizes the physicochemical profiling, advanced material safety data (MSDS), and validated experimental protocols required to handle this compound with rigorous scientific integrity.

Physicochemical Profiling

To establish a baseline for safety and analytical validation, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 1-tert-butyl-3-(2-methylphenyl)urea
CAS Registry Number 134627-32-0
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Structural Features ortho-tolyl group, central urea core, tert-butyl group
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot EtOAc; Insoluble in H₂O
IR Signature Peaks (FTIR) ~3300 cm⁻¹ (N-H stretch), ~1645 cm⁻¹ (C=O, Amide I)

Advanced Material Safety Data Sheet (SDS) & Hazard Mitigation

Standard safety sheets often list generic precautions. As a Senior Application Scientist, it is critical to understand the causality behind these hazards to design fail-safe laboratory environments [2].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): May cause localized epidermal irritation.

  • Eye Irritation (Category 2A): Dust exposure causes severe ocular irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation via inhalation of crystalline dust.

The "Masked Isocyanate" Phenomenon & Thermal Hazards

The Causality: Sterically hindered ureas are not entirely inert. The bulky tert-butyl group induces significant steric strain around the planar urea core. When subjected to thermal stress (>120°C) or strong neutral nucleophiles, this compound can undergo reversible thermal fragmentation into its highly toxic precursors: o-tolyl isocyanate and tert-butylamine [1].

  • o-Tolyl isocyanate is a potent lachrymator and respiratory sensitizer.

  • tert-Butylamine is highly corrosive and flammable.

Mitigation: Never subject CAS 134627-32-0 to high-temperature distillation or prolonged heating in high-boiling solvents without adequate ventilation and isocyanate-trapping reagents (e.g., polyamines) on standby.

Exposure Controls & Personal Protective Equipment (PPE)
  • Engineering Controls: All handling of the dry powder must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Respiratory Protection: N95 or P100 particulate respirator required during bulk powder transfer to prevent inhalation of micro-crystals.

  • Dermal Protection: Double-gloving with nitrile (minimum 4 mil thickness). The inner glove acts as a self-validating barrier against micro-tears.

MSDS Hazard Hazard Identification CAS 134627-32-0 Inhale Inhalation Risk (Crystalline Dust) Hazard->Inhale Skin Dermal/Ocular Irritation Hazard->Skin Decomp Thermal Decomposition (Isocyanate Release) Hazard->Decomp PPE1 Fume Hood & P100 Respirator Inhale->PPE1 PPE2 Nitrile Gloves & Safety Goggles Skin->PPE2 Storage Store < 25°C, Dry Avoid Thermal Stress Decomp->Storage

Caption: Hazard mitigation and exposure control decision tree for handling CAS 134627-32-0.

Synthetic Methodology & Experimental Protocol

To ensure high purity for biological assays, the synthesis of 1-tert-butyl-3-(2-methylphenyl)urea must be tightly controlled. The following protocol utilizes a nucleophilic addition mechanism.

Reaction Rationale

The reaction leverages the high electrophilicity of the isocyanate carbon. By keeping the reaction at 0°C during the addition phase, we suppress the formation of biuret side-products and prevent the exothermic volatilization of tert-butylamine (boiling point 44°C).

Step-by-Step Protocol

Reagents: o-Tolyl isocyanate (1.0 eq), tert-Butylamine (1.1 eq), Anhydrous Dichloromethane (DCM).

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to exclude ambient moisture (which would convert the isocyanate into a symmetric 1,3-di-(o-tolyl)urea impurity).

  • Precursor Loading: Dissolve o-tolyl isocyanate (10 mmol, 1.33 g) in 50 mL of anhydrous DCM. Cool the stirring solution to 0°C using an ice-water bath.

  • Nucleophilic Addition: Dilute tert-butylamine (11 mmol, 0.80 g) in 10 mL of DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes using a syringe pump.

  • Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 2 hours. A white precipitate may begin to form as the urea product is less soluble in DCM than the starting materials.

  • Quench & Workup: Add 20 mL of 1M HCl to neutralize any unreacted tert-butylamine. Transfer to a separatory funnel, extract the organic layer, and wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath < 35°C to prevent thermal degradation).

  • Purification: Triturate the crude solid with cold hexanes, filter via a Büchner funnel, and dry under high vacuum.

Self-Validating Analytical Control

This protocol is a self-validating system. To confirm reaction completion and safety (absence of toxic isocyanate), perform an FTIR scan of the crude mixture. The protocol is deemed successful and safe for downstream handling only when the intense, sharp N=C=O stretching band at ~2260 cm⁻¹ completely disappears.

Synthesis A o-Tolyl Isocyanate (Electrophile) C 1-tert-butyl-3-(2-methylphenyl)urea (Stable Product) A->C Addition (0°C) DCM Solvent B tert-Butylamine (Nucleophile) B->C Addition (0°C) DCM Solvent D Thermal Stress (>120°C) Masked Isocyanate Release C->D Heat / Neutral Conditions D->A Reversible Fragmentation D->B Reversible Fragmentation

Caption: Synthesis workflow and the reversible thermal fragmentation pathway of the urea scaffold.

Conclusion

1-Tert-butyl-3-(2-methylphenyl)urea is a highly valuable intermediate in synthetic chemistry and drug design. However, its structural classification as a sterically hindered urea necessitates strict adherence to temperature controls and moisture-free environments to prevent the release of hazardous masked isocyanates. By integrating rigorous physicochemical understanding with the provided E-E-A-T validated safety and synthesis protocols, researchers can utilize this compound safely and effectively in high-yield applications.

References

  • Title: Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Material Safety Data Sheet - Phenylurea Derivatives Source: Cole-Parmer Scientific URL: [Link]

  • Title: 1-Tert-butyl-3-(2-methylphenyl)urea | CAS#:134627-32-0 Chemical Properties Source: ChemSrc Database URL: [Link]

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 1-Tert-butyl-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the aryl urea compound, 1-Tert-butyl-3-(2-methylphenyl)urea, also known as 1-tert-butyl-3-o-tolylurea. While specific toxicological data for this exact molecule is not extensively published, this document outlines the essential scientific methodologies and regulatory-accepted protocols required to build a robust safety profile. We will delve into the core pillars of in vitro toxicology: cytotoxicity and genotoxicity. For each domain, this guide details the mechanistic basis of recommended assays, explains the rationale behind experimental design, and provides actionable, step-by-step protocols grounded in OECD (Organisation for Economic Co-operation and Development) guidelines. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Introduction: The Context of 1-Tert-butyl-3-(2-methylphenyl)urea

1-Tert-butyl-3-(2-methylphenyl)urea belongs to the phenylurea class of compounds. Phenylurea derivatives are a versatile scaffold in medicinal chemistry, recognized for a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] The central urea moiety serves as a rigid structural element and a critical hydrogen bonding motif, while substitutions on the phenyl rings—in this case, a tert-butyl group and a 2-methyl (o-tolyl) group—allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Given the therapeutic potential of related aryl urea compounds, a thorough and early assessment of their safety profile is paramount.[3][4][5] In vitro toxicology provides a powerful, ethical, and efficient first tier in this evaluation, offering critical data to predict potential human health risks without the immediate need for animal testing.[6] This guide will systematically walk through the process of generating a foundational in vitro toxicity profile for this compound.

A Tiered Approach to In Vitro Toxicity Assessment

A successful in vitro safety assessment relies on a battery of tests rather than a single assay. This tiered strategy is designed to investigate different mechanisms of toxicity, starting with broad indicators of cell health and progressing to more specific and sensitive endpoints like genetic damage. Our investigation into 1-Tert-butyl-3-(2-methylphenyl)urea will focus on two primary tiers:

  • Tier 1: Cytotoxicity Assessment. This tier establishes the concentration range at which the compound causes overt cell death or inhibits cellular proliferation and metabolic function. It is a fundamental measure of a substance's intrinsic toxicity.

  • Tier 2: Genotoxicity Assessment. This tier investigates the potential of the compound to damage genetic material (DNA). Positive findings in this tier can be indicative of potential carcinogenic or mutagenic hazards.

The workflow below illustrates the logical progression for profiling a novel chemical entity like 1-Tert-butyl-3-(2-methylphenyl)urea.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Genetic Toxicology cluster_2 Phase 3: Profile & Risk Assessment Compound 1-Tert-butyl-3- (2-methylphenyl)urea Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT, NRU, ATP Assays) Compound->Cytotoxicity DoseRange Determine IC50 & Dose Range for Subsequent Assays Cytotoxicity->DoseRange Genotox Tier 2: Genotoxicity Battery DoseRange->Genotox Ames Bacterial Reverse Mutation (Ames Test - OECD 471) Genotox->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Genotox->Micronucleus Metabolic With & Without S9 Metabolic Activation Ames->Metabolic Micronucleus->Metabolic Profile Integrate Data to Build Toxicity Profile Metabolic->Profile HazardID Hazard Identification & Risk Assessment Profile->HazardID

Caption: Tiered workflow for in vitro toxicity profiling.

Tier 1: Cytotoxicity Assessment

Cytotoxicity assays are the bedrock of in vitro toxicology. They measure fundamental cellular processes to determine the concentration at which a substance becomes harmful to cells. The output is typically an IC50 value , the concentration of the test substance that reduces the measured endpoint by 50%.

Causality Behind Experimental Choices

No single assay can capture the complexity of cell death. Therefore, a panel of tests targeting different cellular mechanisms is recommended:

  • Mitochondrial Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which are only active in metabolically viable cells. It is a strong indicator of overall metabolic health.

  • Lysosomal Integrity (Neutral Red Uptake - NRU Assay): This test assesses the ability of viable cells to maintain membrane integrity and accumulate the neutral red dye within their lysosomes. It is a sensitive measure of plasma membrane damage. The NRU assay is a key method used to determine starting doses for in vivo acute oral systemic toxicity tests.[7][8]

  • Cellular ATP Levels (Luminescent Assays): ATP is the primary energy currency of the cell. A rapid decrease in cellular ATP is a hallmark of cytotoxicity. Assays like CellTiter-Glo® are highly sensitive and suitable for high-throughput screening.

Data Presentation: Hypothetical Cytotoxicity Data

The following table illustrates how quantitative data from cytotoxicity screening would be presented. For 1-Tert-butyl-3-(2-methylphenyl)urea, these values would need to be determined experimentally.

Assay TypeCell LineEndpointExposure Time (hr)IC50 (µM)
MTT HepG2 (Human Liver)Mitochondrial Dehydrogenase Activity24To be determined
MTT HEK293 (Human Kidney)Mitochondrial Dehydrogenase Activity24To be determined
NRU Balb/c 3T3 (Mouse Fibroblast)Lysosomal Integrity24To be determined
ATP Content HepG2 (Human Liver)Cellular ATP Levels24To be determined
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system designed to produce reliable and reproducible cytotoxicity data.

Materials and Reagents:

  • 1-Tert-butyl-3-(2-methylphenyl)urea (test article)

  • Dimethyl sulfoxide (DMSO, vehicle solvent)

  • HepG2 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-Tert-butyl-3-(2-methylphenyl)urea in DMSO. Create a serial dilution series in complete medium to achieve the desired final test concentrations. The final DMSO concentration in all wells (including vehicle control) should be kept constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle/untreated controls) to the respective wells. Incubate for 24 hours (or other desired time point).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Principle of the MTT cytotoxicity assay.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause direct or indirect damage to DNA, a property known as genotoxicity. Such damage can lead to mutations and may increase the risk of cancer.[2] A standard battery of in vitro tests is required by regulatory agencies to cover different genotoxic endpoints.[9]

The Critical Role of Metabolic Activation

Many chemicals (pro-mutagens) are not genotoxic themselves but are converted into reactive, DNA-damaging metabolites by enzymes in the liver, primarily Cytochrome P450s (CYPs).[10][11] Therefore, in vitro genotoxicity tests must be conducted both without and with an external metabolic activation system. The most common system is the S9 fraction , which is a supernatant from homogenized rat liver centrifuged at 9000g, containing a cocktail of essential metabolic enzymes.[11][12]

Recommended Genotoxicity Assay Battery

1. Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

  • Principle: This assay uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they cannot synthesize an essential amino acid (histidine or tryptophan, respectively) and cannot grow on a medium lacking it.[13] The test measures the ability of the compound to cause mutations that revert this deficiency, allowing the bacteria to grow and form colonies.[14][15]

  • Endpoints Detected: Gene mutations, specifically point mutations (base-pair substitutions) and frameshift mutations.

2. In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD TG 487)

  • Principle: This test uses mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6) to identify chromosomal damage.[16][17] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind.[18][19] Their presence is a clear indicator of genetic damage.

  • Endpoints Detected:

    • Clastogenicity: The breaking of chromosomes.

    • Aneugenicity: The loss or gain of whole chromosomes.

G cluster_0 Ames Test Principle (OECD 471) cluster_1 Outcome Bacteria Histidine-Dependent Bacteria (his-) Compound Test Compound (+/– S9 Mix) Bacteria->Compound Expose Plate Plate on Histidine-Free Medium Compound->Plate Result Result Plate->Result Incubate NoGrowth No Growth (No Mutation) Result->NoGrowth If Negative Growth Colony Growth (Reversion Mutation, his+) = Genotoxic Potential Result->Growth If Positive

Caption: Workflow of the Ames bacterial reverse mutation test.
Data Presentation: Hypothetical Genotoxicity Data

Results from genotoxicity assays are typically qualitative (positive/negative) but supported by quantitative counts.

Table 2: Ames Test (OECD 471) - Example Data Layout

Test Strain Concentration (µ g/plate ) Metabolic Activation (S9) Mean Revertant Colonies ± SD Fold Increase over Control Result
TA98 0 (Vehicle) - 25 ± 4 1.0 -
10 - 28 ± 5 1.1 Negative
50 - 30 ± 6 1.2 Negative
0 (Vehicle) + 40 ± 7 1.0 -
10 + 150 ± 15 3.8 Positive

| | 50 | + | 250 ± 21 | 6.3 | Positive |

Table 3: In Vitro Micronucleus Test (OECD 487) - Example Data Layout

Treatment Condition Concentration (µM) Metabolic Activation (S9) % Cells with Micronuclei Cytotoxicity (% of Control) Result
Vehicle Control 0 - 1.2% 100% -
Compound X 25 - 1.5% 95% Negative
50 - 1.8% 80% Negative
Vehicle Control 0 + 1.4% 100% -
Compound X 25 + 5.8% 75% Positive

| | 50 | + | 9.2% | 55% | Positive |

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

Materials and Reagents:

  • 1-Tert-butyl-3-(2-methylphenyl)urea (test article)

  • TK6 cells (or other suitable mammalian cell line)

  • Complete culture medium (e.g., RPMI-1640 + 10% horse serum)

  • Cytochalasin B (to block cytokinesis, optional but recommended for some cell lines)

  • S9 fraction (from induced rats) and cofactor solution (NADP, G6P)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Staining solution (e.g., Acridine Orange or Giemsa)

  • Microscope slides and microscopy setup

Step-by-Step Methodology:

  • Cell Culture: Culture TK6 cells in suspension to a suitable density.

  • Treatment: Expose cell cultures to the test article at a minimum of three analyzable concentrations (determined from prior cytotoxicity tests), alongside negative (vehicle) and positive controls.

    • Short treatment with S9: 3-6 hours exposure with metabolic activation.

    • Short treatment without S9: 3-6 hours exposure.

    • Extended treatment without S9: Continuous exposure for 1.5-2.0 normal cell cycles.

  • Cell Harvest: After the exposure period, wash the cells to remove the test compound. Culture them for a recovery period that allows for the expression of micronuclei (typically 1.5-2.0 cell cycles).

  • Harvest and Slide Preparation:

    • Treat cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a freshly prepared fixative.

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with an appropriate DNA stain (e.g., Giemsa) to visualize the main nucleus and micronuclei.

  • Scoring: Using a light microscope, score at least 2000 cells per concentration for the presence of micronuclei. A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells.[20]

Conclusion and Path Forward

This guide provides the essential framework for a comprehensive in vitro toxicological evaluation of 1-Tert-butyl-3-(2-methylphenyl)urea. By systematically applying the described cytotoxicity and genotoxicity assays in accordance with international guidelines, researchers can generate a robust, reliable, and regulatory-relevant dataset.

The results of these in vitro studies are critical for decision-making in drug development and chemical safety. They establish a baseline toxicity profile, identify potential hazards such as genotoxicity, and guide the design of any necessary follow-up in vivo studies. For aryl urea compounds like the one , this foundational safety assessment is an indispensable step toward realizing their potential therapeutic benefits while ensuring human safety.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. Available at: [Link].

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available at: [Link].

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link].

  • Reverse mutation test on bacteria according to OECD 471. Analytice. (2021-08-10). Available at: [Link].

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Inotiv. (2023-08-30). Available at: [Link].

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available at: [Link].

  • Test No. 471: Bacterial Reverse Mutation Test. OECD. (2020-06-29). Available at: [Link].

  • OECD 487 In Vitro Micronucleus Test. Scantox. Available at: [Link].

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. (2023-07-04). Available at: [Link].

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. (2016-03-15). Available at: [Link].

  • In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. Available at: [Link].

  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. (2025-04-22). Available at: [Link].

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. (2015-12-27). Available at: [Link].

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. (2010-07-20). Available at: [Link].

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. (2021-06-18). Available at: [Link].

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. Available at: [Link].

  • Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas related to ceramide. PubMed. (2003-04-15). Available at: [Link].

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. (2010-07-20). Available at: [Link].

  • Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. J-Stage. Available at: [Link].

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI. (2018-01-31). Available at: [Link].

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. (2025-06-25). Available at: [Link].

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. (2019-06-18). Available at: [Link].

  • Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly. Chemical Science (RSC Publishing). (2025-04-30). Available at: [Link].

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. (2023-02-08). Available at: [Link].

  • Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry - ACS Publications. (2001-01-24). Available at: [Link].

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. (2015-11-25). Available at: [Link].

  • Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. PMC. Available at: [Link].

  • 1-TERT-BUTYL-3-CYCLOHEXYLUREA — Chemical Substance Information. NextSDS. Available at: [Link].

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. (2022-06-04). Available at: [Link].

  • Antimicrobial and anthelmintic activities of aryl urea agents. PubMed. (2023-06-15). Available at: [Link].

  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE). CDC. Available at: [Link].

  • HUMAN-TOXICOLOGICAL MAXIMUM PERMISSIBLE RISK LEVELS FOR METHYL-tertiair-BUTYLETHER (MTBE). TERA. Available at: [Link].

  • EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0]. NCBI. Available at: [Link].

Sources

Methodological & Application

Optimization of Solvent Systems for the Solubilization of 1-Tert-butyl-3-(2-methylphenyl)urea in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Physicochemical Profiling & The Solvation Challenge1-Tert-butyl-3-(2-methylphenyl)urea (CAS: 134627-32-0)[1] is a highly lipophilic diaryl/alkyl urea derivative. Structurally, it is characterized by a hydrophobic tert-butyl group and a moderately hydrophobic 2-methylphenyl (o-tolyl) moiety flanking a central urea core.

The urea functional group (-NH-CO-NH-) is unique because it possesses two strong hydrogen bond donors (the -NH groups) and one hydrogen bond acceptor (the C=O group). This configuration allows urea derivatives to form highly stable, intermolecular hydrogen-bonded networks, resulting in exceptionally high crystal lattice energies. Consequently, such compounds exhibit extremely poor aqueous solubility. If introduced improperly into aqueous cell culture media, 1[1], leading to compound precipitation and false-negative biological readouts.

Solvent Selection: Causality and Rationale

To successfully solvate this compound for in vitro assays, the chosen solvent must possess a strong hydrogen bond acceptor capacity to disrupt the urea crystal lattice, alongside a high dielectric constant to stabilize the solvated molecule.

  • Dimethyl Sulfoxide (DMSO) - The Gold Standard: Anhydrous DMSO is the optimal solvent. The sulfoxide oxygen (S=O) acts as a potent hydrogen bond acceptor, effectively solvating the urea -NH groups. Furthermore, cell culture-grade DMSO is highly miscible with aqueous media and is2[2].

  • N,N-Dimethylformamide (DMF): While DMF is a strong polar aprotic solvent capable of dissolving ureas, it is generally avoided in sensitive cell culture assays due to its higher baseline cytotoxicity and potential to degrade into toxic dimethylamine in aqueous environments over time.

  • Ethanol: Absolute ethanol is a sub-optimal solvent for highly lipophilic ureas. It possesses weaker hydrogen bond acceptor capabilities compared to DMSO, resulting in significantly lower maximum solubility limits and a near-certain risk of compound precipitation upon dilution into media.

Quantitative Solvent Comparison
SolventDielectric Constant (ε)H-Bond Acceptor CapacityPredicted Max SolubilityMax Recommended Final Conc. in Media
DMSO (Anhydrous) 46.7Strong> 50 mM≤ 0.1% (v/v)
DMF 36.7Strong~ 30 mM≤ 0.05% (v/v)
Ethanol (Absolute) 24.5Weak< 5 mM≤ 0.5% (v/v)

Mechanistic Workflow: Solvation vs. Precipitation

A critical failure point in cell culture assays involving lipophilic ureas is "solvent shock." When a high-concentration DMSO stock is injected directly into cold aqueous media, the DMSO rapidly diffuses into the bulk water. The highly lipophilic urea molecules, now stripped of their solvent shell, are forced into an entropically unfavorable interaction with water.

This hydrophobic effect drives the molecules to aggregate and precipitate—3[3]. To mitigate this, we employ kinetic trapping via the "Warm Drop" technique (adding the compound dropwise to pre-warmed media under rapid agitation), which disperses the compound into stable micro-micelles before it can nucleate.

G Stock 1000X DMSO Stock (Fully Solvated) ColdMedia Direct Addition to Cold Media Stock->ColdMedia WarmMedia Dropwise Addition to Pre-warmed Media Stock->WarmMedia Nucleation Solvent Shock & Rapid Nucleation ColdMedia->Nucleation Dispersion Rapid Diffusion & Micellar Dispersion WarmMedia->Dispersion Precipitate Micro-precipitation (False Negatives in Assay) Nucleation->Precipitate Bioavailable Bioavailable Compound in Solution Dispersion->Bioavailable

Caption: Mechanistic pathways of compound solvation versus solvent-shock precipitation.

Step-by-Step Solubilization Protocol

This protocol is designed to maintain the compound in solution while keeping the final DMSO concentration strictly at or below 0.1% to 4[4].

Phase 1: Master Stock Preparation (1000X)
  • Weighing: Accurately weigh 1-Tert-butyl-3-(2-methylphenyl)urea using an analytical balance.

  • Solvation: Add the required volume of 100% Anhydrous, Cell-Culture Grade DMSO to achieve a 1000X concentration relative to your highest desired assay concentration (e.g., if your max assay dose is 10 µM, prepare a 10 mM stock).

  • Agitation: Vortex vigorously for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at room temperature for 5–10 minutes until the solution is completely optically clear.

Phase 2: Intermediate Dilution (Optional but Recommended)

Do NOT dilute the DMSO stock with water or PBS at this stage.

  • If conducting a dose-response experiment, perform all serial dilutions in 100% DMSO to create a range of 1000X working stocks. This ensures the compound remains fully solvated prior to media integration.

Phase 3: Aqueous Media Integration (The "Warm Drop" Technique)
  • Pre-warm Media: Ensure your complete cell culture media (containing serum, if applicable) is pre-warmed to 37°C. Serum proteins (like BSA) act as carrier molecules and significantly aid in keeping lipophilic drugs in solution.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the 1000X DMSO stock dropwise (e.g., 1 µL of stock per 1 mL of media).

  • Immediate Mixing: Invert the tube 5–6 times immediately after addition to ensure rapid dispersion and prevent localized supersaturation.

G A 1. Weigh 1-Tert-butyl-3- (2-methylphenyl)urea B 2. Dissolve in Anhydrous DMSO (Prepare 1000X Master Stock) A->B C 3. Vortex & Sonicate (10 mins at RT) B->C D 4. Serial Dilution in DMSO (Prepare 1000X Working Stocks) C->D F 6. Dropwise Addition to Media (Rapid Vortexing) D->F E 5. Pre-warm Cell Culture Media (37°C) E->F G 7. Final Assay Media (<0.1% Final DMSO) F->G

Caption: Step-by-step workflow for solubilizing lipophilic ureas into cell culture media.

Quality Control & Self-Validation System

To ensure the scientific integrity of your assay, every solubilization workflow must be self-validating. Micro-precipitates are often invisible to the naked eye but will drastically reduce the effective concentration of the drug.

  • Nephelometry (Turbidity Check): After preparing the final assay media, measure the optical density at 600 nm (OD600). Compare it against a vehicle control (media + 0.1% DMSO). An elevated OD600 in the compound-treated media indicates micro-precipitation.

  • Microscopic Inspection: Plate 100 µL of the final dosed media into a clear-bottom 96-well plate. Inspect under a phase-contrast microscope at 20X and 40X magnification. Look for needle-like structures or amorphous crystalline aggregates.

  • Vehicle Control Mandate: Always run a parallel vehicle control containing the exact final concentration of DMSO (e.g., 0.1%). Because5[5], the vehicle control is non-negotiable for isolating the true biological effect of the urea compound.

Sources

Mastering the Purity: Advanced Crystallization and Purification Protocols for 1-Tert-butyl-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of a pure active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides a detailed exploration of the crystallization and purification techniques for 1-Tert-butyl-3-(2-methylphenyl)urea, a substituted urea of significant interest. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer a comprehensive understanding of the principles governing the purification of this specific molecule, empowering researchers to develop robust and efficient purification strategies.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants. 1-Tert-butyl-3-(2-methylphenyl)urea, also known as N-tert-butyl-N'-(o-tolyl)urea, possesses a molecular structure that dictates its solubility and crystallization behavior.

Table 1: Physicochemical Properties of 1-Tert-butyl-3-(2-methylphenyl)urea and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Solubility Characteristics
1-Tert-butyl-3-(2-methylphenyl)urea C12H18N2O206.28~140-150Soluble in polar aprotic and protic organic solvents; sparingly soluble in non-polar solvents; low solubility in water.
tert-Butyl IsocyanateC5H9NO99.13-60Miscible with most organic solvents.
2-Methylaniline (o-Toluidine)C7H9N107.15-24Soluble in organic solvents; slightly soluble in water.
1,3-Di-tert-butylureaC9H20N2O172.27>250Sparingly soluble in many organic solvents and water.[1]
1,3-Bis(2-methylphenyl)ureaC15H16N2O240.30>250Poorly soluble in most common solvents.

The primary route to synthesizing 1-Tert-butyl-3-(2-methylphenyl)urea involves the reaction of tert-butyl isocyanate with 2-methylaniline. This common synthetic pathway can introduce several predictable impurities.

Potential Impurities:
  • Unreacted Starting Materials: Residual tert-butyl isocyanate and 2-methylaniline are common process-related impurities.

  • Symmetrically Substituted Ureas: The reaction of tert-butyl isocyanate with any water present can lead to the formation of an unstable carbamic acid, which can then decompose to tert-butylamine. This amine can then react with another molecule of tert-butyl isocyanate to form the highly insoluble 1,3-di-tert-butylurea . Similarly, if the stoichiometry is not carefully controlled, 2-methylaniline can react with an in-situ formed carbamoyl intermediate of itself to produce 1,3-bis(2-methylphenyl)urea .[2]

Understanding the distinct solubility profiles of the target compound and its key impurities is the cornerstone of designing an effective crystallization-based purification. The bulky tert-butyl group and the aromatic ring in the target molecule impart a degree of lipophilicity, while the urea functional group provides polarity and hydrogen bonding capabilities. This amphiphilic nature suggests that a range of organic solvents should be screened for optimal crystallization performance.

The Science of Separation: Crystallization Techniques

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4][5] The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures. For 1-Tert-butyl-3-(2-methylphenyl)urea, several crystallization methods can be employed.

Single-Solvent Recrystallization

This is the most straightforward crystallization technique and should be the first approach for purifying 1-Tert-butyl-3-(2-methylphenyl)urea. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

single_solvent_recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Further Cooling in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Workflow for Single-Solvent Recrystallization.

  • Solvent Selection: In small test tubes, assess the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude 1-Tert-butyl-3-(2-methylphenyl)urea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid dissolves completely. Add the solvent dropwise near the boiling point to ensure the minimum necessary volume is used.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Multi-Solvent Recrystallization (Solvent-Antisolvent)

This technique is employed when a single solvent that meets the ideal criteria cannot be found. It involves dissolving the compound in a "good" solvent at room temperature and then adding a "poor" solvent (antisolvent) in which the compound is insoluble, to induce precipitation.

multi_solvent_recrystallization start Crude Product dissolve Dissolve in 'Good' Solvent at Room Temperature start->dissolve add_antisolvent Add 'Poor' Solvent (Antisolvent) Dropwise until Turbidity Persists dissolve->add_antisolvent add_good_solvent Add a Few Drops of 'Good' Solvent to Clarify add_antisolvent->add_good_solvent cool Slow Cooling add_good_solvent->cool filtration Vacuum Filtration cool->filtration wash Wash Crystals with Solvent Mixture filtration->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Workflow for Multi-Solvent Recrystallization.

  • Solvent Pair Selection: Identify a "good" solvent in which the compound is very soluble (e.g., ethanol, acetone) and a miscible "poor" solvent in which it is insoluble (e.g., water, hexane).

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise with stirring until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise during crystallization. Understanding the causes and solutions is key to successful purification.

Table 2: Troubleshooting Crystallization Problems

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent).- Supersaturation has occurred.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of the pure compound.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Cooling is too rapid.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a lower-boiling point solvent.
Colored Crystals - Colored impurities are co-precipitating.- Use activated charcoal during the dissolution step.- Perform a second recrystallization.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Crystals are too soluble in the cold solvent.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is hot.- Rinse the flask with a small amount of cold mother liquor.- Cool the solution for a longer period in an ice bath.

Purity Assessment: Ensuring Success

After purification, it is essential to assess the purity of the 1-Tert-butyl-3-(2-methylphenyl)urea. Several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the presence of impurities. The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity and identifying and quantifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of any proton- or carbon-containing impurities.

Conclusion

The successful purification of 1-Tert-butyl-3-(2-methylphenyl)urea via crystallization is a systematic process that relies on a solid understanding of the compound's physicochemical properties and a methodical approach to solvent selection and experimental execution. By carefully considering the potential impurities and employing the appropriate crystallization techniques and troubleshooting strategies outlined in this guide, researchers can consistently obtain this valuable compound in high purity, ready for its intended downstream applications.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications, 1989. [Link]

  • W. L. F. Armarego, Christina Li Lin Chai. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2012. [Link]

  • "Recrystallization (chemistry)." Wikipedia, Wikimedia Foundation, 15 Mar. 2024, [Link].

  • Nichols, Lisa. "Recrystallization." Chemistry LibreTexts, 11 Aug. 2020, [Link].

  • "Synthesis of N-Substituted Ureas from Primary Amides." Organic Syntheses, vol. 97, 2020, pp. 244-257. [Link]

  • "di-tert-butyldiaziridinone." Organic Syntheses, vol. 85, 2008, p. 10. [Link]

  • "Lab Procedure: Recrystallization." LabXchange, 23 Jan. 2024, [Link].

  • "Simple recrystallization method for obtaining pure compound (natural product)?" ResearchGate, 20 Oct. 2018, [Link].

  • "Recrystallization-1.pdf." University of Colorado Boulder, [Link].

  • "Novel synthesis of ureas: application of t-butylureas." SciSpace, 4 Nov. 2009, [Link].

  • "di-tert-butyldiaziridinone." Organic Syntheses, [Link].

  • "A new process for the synthesis of tert-butylamine with tert-butanol and urea.
  • "A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2." ResearchGate, [Link].

  • "A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system." SciSpace, 15 Jan. 2016, [Link].

  • "Tetrabutylurea | C17H36N2O | CID 20691." PubChem, [Link].

  • "Synthesis of tert-butyl... | Download Scientific Diagram." ResearchGate, [Link].

  • "Chemical Properties of Urea, tetrabutyl- (CAS 4559-86-8)." Cheméo, [Link].

  • "TETRABUTYL UREA." Ataman Kimya, [Link].

  • "Solubility of poly(urethane-urea) networks | Download Table." ResearchGate, [Link].

Sources

Troubleshooting & Optimization

Troubleshooting poor DMSO solubility of 1-Tert-butyl-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Tert-butyl-3-(2-methylphenyl)urea .

Urea derivatives are notoriously difficult to handle in biological and chemical assays. This guide bypasses generic advice, focusing strictly on the molecular causality of your solubility failures and providing self-validating protocols to ensure your compound remains in solution from the master stock to the final assay plate.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q1: Why is 1-Tert-butyl-3-(2-methylphenyl)urea resisting dissolution even in 100% DMSO? A1: The failure stems from a combination of high crystal lattice energy and extreme lipophilicity. The urea core (-NH-CO-NH-) acts as both a bidentate hydrogen-bond donor and acceptor, forming highly rigid, parallel intermolecular hydrogen-bond networks[1]. Furthermore, the bulky tert-butyl and 2-methylphenyl (o-tolyl) substituents create strong van der Waals forces[2]. While DMSO is a powerful hydrogen-bond acceptor designed to disrupt these networks[3], it is also highly hygroscopic. If your DMSO has been exposed to ambient air, it absorbs atmospheric moisture. Even trace amounts of water act as a potent anti-solvent for lipophilic ureas, drastically reducing DMSO's solvation capacity[4].

Q2: My compound dissolved in the DMSO stock, but it immediately turns milky white (precipitates) when diluted into my aqueous assay buffer. Why? A2: This is a classic thermodynamic vs. kinetic solubility failure[5]. The compound is crashing out because the final concentration in the aqueous buffer exceeds its thermodynamic solubility limit[2]. The sudden shift in solvent polarity during a direct dilution (e.g., 1:1000) forces the hydrophobic tert-butyl and o-tolyl groups to rapidly aggregate, re-establishing the urea-urea hydrogen bonds and forming insoluble micro-crystals[3].

Part 2: Diagnostic Solubilization Workflow

Use the following decision tree to systematically diagnose and correct solubility failures at both the stock preparation and assay dilution stages.

TroubleshootingWorkflow Start Compound Insoluble in DMSO Stock CheckWater Is DMSO fresh & anhydrous? Start->CheckWater FreshDMSO Use fresh anhydrous DMSO (Hygroscopic) CheckWater->FreshDMSO No / Unsure Energy Apply Heat (40°C) & Bath Sonication CheckWater->Energy Yes FreshDMSO->Energy SolubleStock Stock Dissolved? Energy->SolubleStock AltSolvent Switch to DMF or DMA Co-solvents SolubleStock->AltSolvent No Dilution Aqueous Buffer Dilution SolubleStock->Dilution Yes AltSolvent->Dilution Precipitate Milky Precipitation Observed? Dilution->Precipitate Formulation Stepwise Dilution + 0.1% Tween-20 Precipitate->Formulation Yes Success Assay Ready Precipitate->Success No Formulation->Success

Workflow for resolving DMSO and aqueous solubility issues of hydrophobic ureas.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of an Anhydrous Master Stock (10–50 mM)

Objective: Overcome the crystal lattice energy of the urea core to achieve a true solution.

  • Solvent Selection: Crack open a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity).

    • Causality: Eliminates water-induced anti-solvent effects that trigger premature precipitation of the tert-butyl and 2-methylphenyl groups[4].

  • Weighing & Addition: Weigh the required mass of 1-Tert-butyl-3-(2-methylphenyl)urea into a glass vial (avoid plastics that may leach). Add the anhydrous DMSO to achieve the target concentration.

  • Kinetic Disruption: Seal the vial and place it in a bath sonicator heated to 37–40°C for 10–15 minutes.

    • Causality: Acoustic cavitation and thermal energy provide the necessary kinetic force to break the bidentate intermolecular hydrogen bonds[1][6].

  • Co-Solvent Rescue (If necessary): If micro-crystals persist, add 5–10% (v/v) Dimethylformamide (DMF).

  • System Validation: Centrifuge the stock solution at 10,000 × g for 5 minutes. If a pellet forms at the bottom of the tube, the compound is in suspension, not solution. You must lower the target concentration or increase the DMF ratio[5].

Protocol B: Kinetic Solubilization for Aqueous Assays

Objective: Prevent thermodynamic precipitation (crashing out) during dilution into aqueous buffers.

  • Intermediate Dilution: Do not spike the DMSO stock directly into the final aqueous buffer. Instead, create an intermediate 10x stock using a transition solvent (e.g., 10% DMSO + 90% PEG-400 or buffer containing 0.1% Tween-20).

    • Causality: A stepwise reduction in solvent polarity slows the rate of hydrophobic collapse, allowing the surfactant to encapsulate the lipophilic moieties[2].

  • Aqueous Transfer: Add the intermediate stock dropwise to the final aqueous assay buffer under continuous vortexing.

  • Equilibration: Allow the solution to rest for 15 minutes at room temperature.

  • System Validation: Centrifuge the final assay mixture at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis absorbance. If the detected concentration matches your theoretical yield and no pellet is visible, kinetic solubility is validated[5]. If a pellet forms, you have exceeded the compound's thermodynamic limit and must lower the final assay concentration.

Part 4: Quantitative Solubilization Strategies

The following table summarizes the physicochemical interventions required to manipulate the solubility of 1-Tert-butyl-3-(2-methylphenyl)urea.

Solubilization StrategyMechanistic ActionExpected Impact on 1-Tert-butyl-3-(2-methylphenyl)urea
Fresh Anhydrous DMSO Eliminates water-induced anti-solvent effectsRestores baseline solvation capacity for the lipophilic tert-butyl and o-tolyl moieties[4].
Mild Heating (40°C) & Sonication Provides kinetic energy to break the crystal latticeDisrupts strong urea-urea bidentate intermolecular hydrogen bonds[1].
DMF Co-solvent (5-10%) Alters solvent dielectric constantEnhances stock solubility if DMSO alone is insufficient to break molecular planarity[2][6].
Stepwise Aqueous Dilution Slows the rate of solvent polarity shiftPrevents rapid hydrophobic collapse and milky precipitation upon buffer entry[2].
Surfactant Addition (Tween-20) Micellar encapsulation of hydrophobic groupsMaintains kinetic solubility in aqueous assay buffers, bypassing strict thermodynamic limits[5].

References

  • Effect of Moderate Hydrogen Bonding on Tautomer Formation via Excited-State Intermolecular Proton-Transfer Reactions in an Aromatic Urea Compound The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Self‐Assembly of Size‐Controlled m‐Pyridine–Urea Oligomers and Their Biomimetic Chloride Ion Channels Capital Medical University (ccmu.edu.cn) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry PMC - NIH URL:[Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate URL:[Link]

Sources

Resolving baseline noise in 1-Tert-butyl-3-(2-methylphenyl)urea chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-Tert-butyl-3-(2-methylphenyl)urea .

As a bulky, hydrophobic urea derivative, 1-Tert-butyl-3-(2-methylphenyl)urea presents unique analytical challenges. Its strong hydrogen-bonding potential and requirement for high-organic mobile phases mean that baseline anomalies are rarely isolated incidents—they are systemic manifestations of optical, mechanical, or chemical discord.

This guide is engineered to help researchers and drug development professionals diagnose and resolve baseline noise through causality-driven, self-validating workflows.

I. Diagnostic Logic Workflows

Before altering method parameters, you must isolate the origin of the noise. Baseline anomalies generally fall into two categories: mechanical (pulsating/cyclic) and chemical/optical (random/fuzzy/drift)[1].

BaselineDiagnostics A Baseline Noise Detected in Urea Chromatography B Analyze Noise Frequency A->B C High-Frequency / Fuzzy B->C D Low-Frequency / Drift B->D E Cyclic / Pulsating B->E F Check UV Lamp Energy & Flow Cell Purity C->F G Verify Solvent UV Cutoff & Temp Stability D->G H Inspect Check Valves & Degasser Function E->H

Diagnostic workflow for isolating baseline noise in chromatography systems.

LCMSWorkflow S1 LC-MS Baseline Spikes S2 Isolate Source: Infusion vs. Column S1->S2 S3 Direct Infusion Noise S2->S3 S4 On-Column Noise S2->S4 S5 Clean ESI Source & Check N2 Gas Purity S3->S5 S6 Flush Column & Use LC-MS Grade Solvents S4->S6

LC-MS baseline noise isolation and resolution workflow.

II. Frequently Asked Questions (Troubleshooting)

Q: Why does my baseline exhibit severe high-frequency noise when analyzing 1-Tert-butyl-3-(2-methylphenyl)urea at 210 nm? A: High-frequency (or "fuzzy") noise at low UV wavelengths is primarily caused by decreased light energy reaching the photodiodes[2]. The detector's noise is inversely proportional to the amount of light falling on these diodes[2]. When analyzing aromatic ureas, researchers often select 210–220 nm to maximize the absorption of the aromatic ring. However, if the UV lamp is aging or the flow cell windows are contaminated with matrix residues, light transmission drops drastically[2][3]. Additionally, using lower-grade solvents with UV cutoffs near 210 nm absorbs the remaining light, compounding the noise[4]. Actionable Fix: Perform a lamp intensity test using onboard diagnostics[2]. If the energy is sufficient, flush the flow cell to remove UV-absorbing contaminants[3].

Q: I am using TFA as an ion-pairing agent for my urea derivative, but the baseline is constantly pulsating. How do I resolve this? A: Pulsating baselines are systemic mechanical issues, typically originating from the pump[5]. When using Trifluoroacetic acid (TFA), standard ruby check valves can become "sticky" due to chemical interactions, leading to inconsistent solvent delivery and pressure fluctuations[6]. This inconsistent flow translates directly to baseline pulsation. Actionable Fix: Switch to ceramic check valves, which are chemically inert to TFA and significantly reduce baseline noise in these specific methods[6]. Ensure the inline degasser is functioning, as dissolved air can also cause pulsations that coincide with pump head strokes[5].

Q: During LC-MS gradient elution, the Total Ion Chromatogram (TIC) baseline drifts upward significantly. Is this column bleed from phase dewetting? A: While column bleed or phase dewetting can cause baseline issues[5], a severe upward drift during a gradient is most often caused by solvent impurities. Even solvents labeled as "LC-MS grade" can vary between manufacturers; trace impurities will concentrate and elute as the organic phase increases, causing a rising baseline[1]. Furthermore, if mobile phase additives are not perfectly balanced between the aqueous and organic lines, the changing composition will alter ionization efficiency and background signal[1][4]. Actionable Fix: Switch to a different lot or manufacturer of LC-MS grade solvents[1]. Run a "blank gradient" with a zero-volume injection to map the background profile.

Q: My baseline wanders slowly up and down, but the pressure is stable. What is the cause? A: Slow baseline wandering without pressure fluctuations is typically a thermodynamic issue. A refractive index change occurs due to the temperature difference between the column and the detector flow cell[3]. If your column oven is set more than 20 °C above ambient temperature, the mobile phase cools unevenly as it enters the detector, causing the baseline to wander[3]. Ambient drafts from HVAC systems can also induce this[7]. Actionable Fix: Install a secondary heat exchanger to match the mobile phase temperature to the flow cell temperature, or insulate the capillary tubing between the column and detector[3][7].

III. Quantitative Data & Benchmarks

To effectively troubleshoot, you must know what "normal" looks like for your system[7]. Compare your system's current performance against the thresholds below.

Table 1: Baseline Noise Diagnostic Thresholds

ParameterNormal RangeActionable ThresholdPrimary Suspect
UV Baseline Noise < 0.05 mAU> 0.1 mAULamp aging, flow cell contamination[2][7]
UV Baseline Drift < 1 mAU/hr> 2 mAU/hrTemperature fluctuation, solvent mixing[1][3]
Pump Pressure Fluctuation < 1% of total pressure> 2% of total pressureCheck valves, air bubbles[5][6]
LC-MS TIC Background Method specific> 3x historical averageContaminated solvent, dirty ESI source[1]

Table 2: Solvent Compatibility for 1-Tert-butyl-3-(2-methylphenyl)urea

SolventUV Cutoff (nm)LC-MS SuitabilityNotes
Acetonitrile (HPLC Grade) 190PoorHigh UV transparency, but may contain MS suppressants.
Acetonitrile (LC-MS Grade) 190ExcellentIdeal for ESI+ analysis of bulky hydrophobic ureas.
Methanol (LC-MS Grade) 205GoodMay cause slight baseline noise if monitored < 210 nm[4].
Water (18.2 MΩ·cm) -ExcellentMust be freshly drawn to prevent microbial ghost peaks.

IV. Self-Validating Experimental Protocols

Do not guess at the source of the noise. Execute these protocols to systematically eliminate variables.

Protocol 1: Flow Cell Diagnostics & UV Lamp Validation

Causality: Removing the column isolates the detector as the sole variable[5]. Flushing with water dissolves precipitated buffer salts, while methanol strips hydrophobic organic residues that obscure the optical window[3].

  • Isolate: Disconnect the analytical column and replace it with a zero-dead-volume union[5].

  • Aqueous Flush: Flush the flow cell with HPLC-grade water at 1.0 mL/min for 15 minutes to remove salt deposits[3].

  • Organic Flush: Flush with LC-MS grade Methanol for 15 minutes to remove hazy hydrophobic deposits[3].

  • Dry: Reinstall the cell, start the pump at a low flow rate, and shine a flashlight through the window to check for trapped air bubbles or debris[3].

  • Test: Run the manufacturer's onboard lamp intensity test to verify photodiode energy[2]. Validation Step: Monitor the baseline at 210 nm with flowing methanol. Peak-to-peak noise must stabilize to < 0.05 mAU. If noise persists, the UV lamp requires replacement[7].

Protocol 2: Pump & Check Valve Remediation for Pulsating Baselines

Causality: Sonication in a low-surface-tension solvent (isopropanol) effectively cavitates and removes trapped micro-bubbles and particulates. Upgrading to ceramic valves prevents chemical adhesion from ion-pairing agents[6].

  • Purge: Open the purge valve and flush the pump with freshly degassed mobile phase at 5.0 mL/min for 5 minutes to eliminate trapped air[4].

  • Inspect: Close the valve. If pressure fluctuations remain > 2%, power down the pump and remove the inlet and outlet check valves[6].

  • Sonicate: Submerge the check valves in 100% isopropanol and sonicate for 10 minutes to dislodge particulates[6].

  • Upgrade (If Applicable): If your method utilizes TFA, replace standard ruby check valves with ceramic check valves before reinstalling[6]. Validation Step: Run the system at your method's standard flow rate (e.g., 1.0 mL/min). System pressure fluctuations must stabilize to < 1% of the total system pressure, and the baseline pulsation should disappear.

V. References

1.[3] Eliminating Baseline Problems - Agilent. agilent.com. 2.[1] Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? chromatographyonline.com. 3.[6] Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. sepscience.com. 4.[5] HPLC Repair Services: Common Causes of Baseline Noise. theoverbrookgroup.com. 5.[4] LC Troubleshooting tips V3 - Shimadzu. shopshimadzu.com. 6.[2] HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. elementlabsolutions.com. 7.[7] Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. restek.com.

Sources

Validation & Comparative

1-Tert-butyl-3-(2-methylphenyl)urea vs other substituted arylureas in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 1-Tert-butyl-3-(2-methylphenyl)urea and Substituted Arylureas in Targeted Drug Discovery

As a Senior Application Scientist, evaluating the subtle structural nuances of a pharmacophore is critical before advancing a hit compound through the drug discovery pipeline. The urea motif (–NH–CO–NH–) is a privileged scaffold in medicinal chemistry, functioning as an exceptional bidentate hydrogen-bond donor and acceptor. However, the substituents flanking this core dictate the molecule's target specificity, physicochemical properties, and metabolic fate.

This guide provides an objective, data-driven comparison between 1-tert-butyl-3-(2-methylphenyl)urea —a specific N-alkyl-N'-arylurea—and other classic substituted arylureas, such as the diarylurea kinase inhibitor Sorafenib and the adamantyl-urea soluble epoxide hydrolase (sEH) inhibitor AUDA.

Structural and Mechanistic Rationale

The biological activity of substituted ureas is governed by the steric and electronic properties of their flanking groups.

The Ortho-Substitution Effect: In 1-tert-butyl-3-(2-methylphenyl)urea, the presence of an ortho-methyl group on the phenyl ring (the o-tolyl moiety) is not merely a cosmetic change. The methyl group creates a steric clash with the adjacent urea proton or carbonyl oxygen. This steric hindrance forces the aryl ring out of coplanarity with the urea plane, creating a distinct dihedral twist. Unlike flat diarylureas that are prone to strong π-π stacking and poor aqueous solubility, this twisted conformation disrupts crystal lattice packing, inherently improving the compound's solubility profile.

Alkyl vs. Aryl Flanking Groups: The substitution of a second aryl ring (found in Type II kinase inhibitors) with a bulky aliphatic group (like a tert-butyl or adamantyl group) fundamentally shifts the target landscape.

  • Diarylureas (e.g., Sorafenib) are rigid and flat, designed to slip into the deep, hydrophobic allosteric pockets of kinases in their inactive "DFG-out" conformation[1].

  • N-Alkyl-N'-Arylureas are transition-state mimics for epoxide hydrolysis. The bulky tert-butyl group mimics the aliphatic lipid tail of endogenous epoxyeicosatrienoic acids (EETs), perfectly filling the L-shaped hydrophobic catalytic tunnel of soluble epoxide hydrolase (sEH)[2].

TargetBinding Urea Urea Pharmacophore (Bidentate H-Bonding) Diaryl Diarylureas (e.g., Sorafenib) Urea->Diaryl Flat Conformation AlkylAryl N-Alkyl-N'-Arylureas (e.g., AUDA, t-Butyl-o-Tolyl) Urea->AlkylAryl Bulky/Twisted Conformation Kinase Type II Kinase Inhibition (DFG-Out Conformation) Diaryl->Kinase Binds Hinge & Allosteric Pocket sEH sEH Inhibition (Catalytic Tunnel) AlkylAryl->sEH Mimics Epoxide Transition State

Divergent binding modes of urea pharmacophores based on substitution patterns.

Target Class Divergence: sEH vs. Kinases

Soluble Epoxide Hydrolase (sEH) Inhibition sEH is a critical enzyme that degrades anti-inflammatory and vasodilatory EETs into less active dihydroxyeicosatrienoic acids (DHETs)[3]. Inhibiting sEH is a major therapeutic strategy for cardiovascular disease, pain, and inflammation. In the sEH catalytic pocket, the urea carbonyl acts as a hydrogen bond acceptor from residues Y381 and Y465, while the urea NH groups donate hydrogen bonds to the nucleophilic D333[4].

While AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) is a highly potent sEH inhibitor, its massive adamantyl group leads to extreme lipophilicity and rapid metabolic clearance via cytochrome P450 hydroxylation and β -oxidation[5]. The 1-tert-butyl-3-(2-methylphenyl)urea scaffold offers a more metabolically stable alternative. The tert-butyl group provides the necessary hydrophobic bulk to anchor the molecule in the sEH tunnel without the excessive metabolic liabilities associated with the adamantyl ring.

Kinase Inhibition Conversely, diarylureas like Sorafenib target VEGFR, PDGFR, and RAF kinases[1]. The flat bi-aryl system is essential for reaching the allosteric pocket adjacent to the ATP-binding site. 1-tert-butyl-3-(2-methylphenyl)urea lacks this extended flat aromatic system, making it a poor candidate for kinase inhibition but an excellent, selective candidate for sEH or similar α / β -hydrolase fold enzymes.

Comparative Physicochemical Properties

To objectively evaluate these scaffolds, we must look at their ADME (Absorption, Distribution, Metabolism, and Excretion) predictors.

Property / Metric1-Tert-butyl-3-(2-methylphenyl)ureaSorafenib (Diarylurea)AUDA (Adamantyl-urea)
Primary Target sEH / HydrolasesVEGFR, PDGFR, RAF[1]sEH[3]
Molecular Weight 206.28 g/mol 464.8 g/mol 392.6 g/mol
CLogP (Lipophilicity) ~2.8 - 3.2 (Estimated)3.8[6]> 5.0[5]
Aqueous Solubility Moderate to GoodPoor (Formulated as tosylate)[6]Very Poor
Metabolic Liability Low (Sterically shielded t-butyl)Moderate (Glucuronidation)[6]High ( β -oxidation, CYP450)[5]
Conformation Twisted (ortho-steric clash)Coplanar / FlatFlexible aliphatic tail

Data Interpretation: The 1-tert-butyl-3-(2-methylphenyl)urea scaffold strictly adheres to Lipinski's Rule of Five. Its lower CLogP compared to AUDA and Sorafenib directly translates to better predicted aqueous solubility and lower non-specific protein binding, making it an ideal starting point for hit-to-lead optimization.

Experimental Workflows for Evaluating Urea-Based Hits

To validate the target specificity and efficacy of 1-tert-butyl-3-(2-methylphenyl)urea against other substituted ureas, a self-validating experimental workflow is required.

Workflow Synth Compound Library sEH sEH Fluorescent Assay Synth->sEH Kinase Kinase Panel (TR-FRET) Synth->Kinase ADME In Vitro ADME (Microsomes) sEH->ADME IC50 < 100 nM Kinase->ADME Selectivity Check Lead Lead Optimization ADME->Lead Favorable t1/2

Self-validating screening workflow for substituted arylurea hit compounds.

Protocol A: High-Throughput sEH Fluorescent Inhibition Assay

Purpose: To quantify the IC 50​ of the urea compounds against recombinant human sEH.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific compound aggregation).

  • Enzyme Addition: Add recombinant human sEH (1 nM final concentration) to a 96-well black microtiter plate.

  • Compound Incubation: Dispense 1-tert-butyl-3-(2-methylphenyl)urea, AUDA (Positive Control), and DMSO (Negative Control) across a 10-point concentration gradient (0.1 nM to 10 μ M). Incubate at 30°C for 15 minutes to allow the transition-state mimic to bind the catalytic tunnel.

  • Substrate Addition: Introduce the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 50 μ M.

  • Kinetic Readout: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity of hydrolysis and determine the IC 50​ using non-linear regression. Causality note: The addition of BSA is critical; highly lipophilic ureas like AUDA will form colloidal aggregates and yield false positives without a carrier protein.

Protocol B: Orthogonal Kinase Selectivity Profiling (TR-FRET)

Purpose: To confirm that the tert-butyl-arylurea scaffold does not possess off-target kinase activity (unlike diarylureas).

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit for VEGFR2.

  • Reaction: Incubate the kinase with ATP (at the K m​ concentration), a biotinylated peptide substrate, and the test compounds (Sorafenib as the positive control).

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation: Sorafenib will show potent inhibition (loss of FRET signal), whereas 1-tert-butyl-3-(2-methylphenyl)urea should show no significant inhibition, validating its selectivity profile due to the lack of a flat bi-aryl system.

Conclusion and Strategic Recommendations

When designing a drug discovery program around the urea pharmacophore, the choice of substituents dictates the trajectory of the lead compound.

  • Choose Diarylureas when targeting the DFG-out conformation of kinases, but be prepared to engineer solubilizing groups to counteract high CLogP and poor aqueous solubility.

  • Choose Adamantyl-Ureas (like AUDA) for maximum in vitro sEH potency, but anticipate severe downstream pharmacokinetic bottlenecks due to rapid metabolic clearance.

  • Choose the 1-Tert-butyl-3-(2-methylphenyl)urea scaffold as a highly balanced starting point for sEH or hydrolase inhibition. The tert-butyl group provides necessary target-site anchoring without the extreme lipophilicity of an adamantyl group, while the ortho-methyl substitution breaks molecular planarity, ensuring favorable solubility and an excellent ADME profile for subsequent lead optimization.

References

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies MDPI - Pharmaceuticals URL:[Link]

  • Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids NIH - PubMed Central (PMC) URL:[Link]

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Sorafenib—Drug Delivery Strategies in Primary Liver Cancer MDPI - Pharmaceutics URL:[Link]

  • Acute augmentation of epoxygenated fatty acid levels rapidly reduces pain-related behavior in a rat model of type I diabetes Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

A Researcher's Guide to Profiling the Selectivity of Novel Kinase Inhibitors: A Case Study with 1-Tert-butyl-3-(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, achieving selectivity remains a formidable challenge.[3] Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity and diminish therapeutic windows. Therefore, a rigorous and multi-faceted approach to selectivity and cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide provides an in-depth, experience-driven framework for characterizing the selectivity profile of a novel urea-based compound, using 1-Tert-butyl-3-(2-methylphenyl)urea as a representative example. While extensive public data on this specific molecule is not available, its structure is archetypal of a class of compounds known to exhibit kinase inhibitory activity.[4][5] We will navigate the strategic selection of assays, from broad-based screening to in-depth cellular target engagement, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

The Strategic Imperative for Comprehensive Kinase Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[6] A new chemical entity might exhibit potent inhibition of its intended target in a primary biochemical assay, but this provides a very narrow view of its overall biological activity. A thorough profiling strategy is essential to:

  • Identify On- and Off-Target Activities: Uncover both desired and undesired interactions across the kinome.

  • De-risk Clinical Progression: Proactively identify potential liabilities that could lead to adverse events in clinical trials.

  • Inform Structure-Activity Relationships (SAR): Guide medicinal chemistry efforts to enhance selectivity and potency.

  • Elucidate Mechanism of Action: Understand the full spectrum of a compound's biological effects.

Our profiling journey for a novel compound like 1-Tert-butyl-3-(2-methylphenyl)urea will be multi-tiered, beginning with a broad biochemical screen and progressively narrowing down to confirm functional activity and target engagement in a cellular context.

Tier 1: Broad Kinome Screening - A Global View of Interactions

The initial step is to cast a wide net to identify all potential kinase interactions. The most efficient and comprehensive method for this is a large-scale, competition-based binding assay.

Recommended Platform: KINOMEscan®

The KINOMEscan® platform, or a similar competitive binding assay, is the industry standard for broad kinase inhibitor profiling.[6][7][8] This technology utilizes a site-directed competition affinity binding assay to quantify the interaction of a test compound against a large panel of kinases (often over 400).[6][7]

Causality Behind the Choice: Unlike activity-based assays, which require specific substrates and optimal enzymatic conditions for each kinase, binding assays offer a more uniform and directly comparable dataset across the entire panel.[1] This approach measures the intrinsic affinity of the compound for the kinase's ATP-binding site, providing a direct measure of interaction.

Data Presentation and Interpretation

The results from a KINOMEscan® experiment are typically presented as the percentage of kinase remaining bound to an immobilized ligand at a specific concentration of the test compound (e.g., 1 µM). A lower percentage indicates a stronger interaction.

Table 1: Hypothetical KINOMEscan® Profiling Data for 1-Tert-butyl-3-(2-methylphenyl)urea and a Comparator (Sorafenib) at 1 µM

Kinase Target1-Tert-butyl-3-(2-methylphenyl)urea (% Control)Sorafenib (% Control)
VEGFR2 5 1
BRAF 8 2
p38α (MAPK14) 12 10
ABL19535
SRC8845
LCK9250
CDK29885
... (400+ other kinases)>90Varies

From this hypothetical data, we can infer that 1-Tert-butyl-3-(2-methylphenyl)urea shows potent binding to VEGFR2, BRAF, and p38α, with high selectivity against other kinases in the panel. Sorafenib, a known multi-kinase inhibitor, shows a broader pattern of inhibition.[5][9] This initial screen provides our first glimpse into the compound's selectivity and identifies our primary "hit" kinases for further investigation.

A powerful way to visualize this data is through a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

G AGC AGC BRAF BRAF AGC->BRAF CAMK CAMK CMGC CMGC p38a p38α CMGC->p38a TK TK VEGFR2 VEGFR2 TK->VEGFR2 TKL TKL STE STE OTHER Other node1 node2 node3 node4 node5 node6 node7 node8 node9 node10 node11 node12 node13 node14 node15 node16 node17 node18 node19 node20 node21 CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Protein Quantification A Intact Cells B Treat with Compound or DMSO A->B C Aliquot cells B->C D Heat at various temperatures C->D E Cell Lysis D->E F Centrifugation to separate soluble and precipitated proteins E->F G Collect Soluble Fraction F->G H Western Blot for Target Protein G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Table 3: Hypothetical CETSA® Target Engagement Data for 1-Tert-butyl-3-(2-methylphenyl)urea

Target ProteinTreatmentTagg (°C) at 50% Soluble ProteinThermal Shift (ΔTagg)Conclusion
VEGFR2DMSO52.5-Baseline
VEGFR21 µM Compound57.0+4.5°CStrong Engagement
p38αDMSO48.0-Baseline
p38α1 µM Compound51.5+3.5°CStrong Engagement
GAPDHDMSO65.0-Negative Control
GAPDH1 µM Compound65.00.0°CNo Engagement

The significant positive thermal shift for VEGFR2 and p38α provides strong evidence of direct target engagement in intact cells. The lack of a shift for the control protein (GAPDH) demonstrates the specificity of the interaction.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The specific kinase and substrate concentrations should be optimized to yield a linear reaction rate.

    • Prepare a serial dilution of 1-Tert-butyl-3-(2-methylphenyl)urea in the reaction buffer at 2X the final desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to DMSO controls and plot the data against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps to verify target engagement in a cell-based system. [10][11]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 expressing the target kinase) to ~80% confluency.

    • Harvest the cells and resuspend in media.

    • Treat the cell suspension with the test compound (e.g., 1 µM 1-Tert-butyl-3-(2-methylphenyl)urea) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant from each sample.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for the target protein (e.g., anti-VEGFR2) and a suitable HRP-conjugated secondary antibody. [10]5. Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the intensity at the lowest temperature.

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • Compare the melting curves of the compound-treated samples to the DMSO control to determine the thermal shift (ΔTagg).

Conclusion

Profiling the selectivity of a novel kinase inhibitor like 1-Tert-butyl-3-(2-methylphenyl)urea is a systematic, evidence-driven process. By employing a tiered approach that begins with broad, unbiased screening and progresses to quantitative, cell-based validation, researchers can build a robust and reliable selectivity profile. This comprehensive understanding of a compound's on- and off-target interactions is indispensable for advancing the most promising and safest candidates toward clinical development. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for any drug discovery program aimed at developing the next generation of selective kinase inhibitors.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • KINOMEscan Technology - Eurofins Discovery. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023). Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024). Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020). Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available at: [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (2002). Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023). Available at: [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. Available at: [Link]

  • Competition binding assay for measuring the interaction between... - ResearchGate. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available at: [Link]

  • Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity - PubMed. (2017). Available at: [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed. (2018). Available at: [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Available at: [Link]

  • Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed. (2015). Available at: [Link]

  • Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling - Hrčak. (2024). Available at: [Link]

  • 1-carbamoyl-3-(2-methylphenyl)-1-tert-butyl-urea - NextSDS. Available at: [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - ResearchGate. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Available at: [Link]

  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity | Request PDF - ResearchGate. Available at: [Link]

  • Urea, 1-tert-butyl-3-(m-hydroxyphenyl)-, tert-butylcarbamate (ester) - PubChem. Available at: [Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf | Journal of Medicinal Chemistry - ACS Publications. (2021). Available at: [Link]

  • Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors - MDPI. (2024). Available at: [Link]

  • Protein kinase inhibitors from the urea class - ResearchGate. Available at: [Link]

Sources

FTIR spectra comparison of 1-Tert-butyl-3-(2-methylphenyl)urea and its analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the FTIR Spectra of 1-Tert-butyl-3-(2-methylphenyl)urea and Its Analogs

Introduction: The Vibrational Fingerprints of Substituted Ureas

In the landscape of pharmaceutical and materials science, urea derivatives represent a cornerstone of molecular design. Their unique ability to form robust hydrogen-bonding networks, coupled with their versatile synthetic accessibility, has led to their integration into a myriad of applications, from potent enzyme inhibitors to sophisticated supramolecular assemblies. Within this class of compounds, 1-tert-butyl-3-(2-methylphenyl)urea stands out as a molecule of interest, combining the steric bulk of a tert-butyl group with the electronic and conformational influence of an ortho-substituted phenyl ring.

Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method for the structural elucidation of these molecules. By probing the vibrational modes of their constituent chemical bonds, FTIR provides a unique "fingerprint" that is exquisitely sensitive to subtle changes in molecular architecture. This guide provides a detailed analysis of the FTIR spectrum of 1-tert-butyl-3-(2-methylphenyl)urea, alongside a comparative study of its structural analogs. Through this exploration, we will illuminate how modifications to the alkyl and aryl substituents manifest in the vibrational spectra, offering researchers a deeper understanding of the structure-spectra relationships in this important class of compounds.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The acquisition of a clean and reproducible FTIR spectrum is paramount for accurate spectral interpretation. For solid samples such as 1-tert-butyl-3-(2-methylphenyl)urea and its analogs, several well-established techniques can be employed.[1] The choice of method often depends on the sample's physical properties and the desired spectral quality.

Attenuated Total Reflectance (ATR) FTIR: A Modern Approach

ATR-FTIR has become a dominant technique for the analysis of solids and liquids due to its minimal sample preparation requirements.[2]

Step-by-Step Protocol for ATR-FTIR:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residual contaminants.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for the absorbance of the crystal and the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.[3]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

The KBr Pellet Method: A Traditional Technique

The potassium bromide (KBr) pellet method is a classic transmission technique that involves dispersing the solid sample in a KBr matrix.[4]

Step-by-Step Protocol for KBr Pellet Preparation:

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet is recommended to correct for scattering and any residual moisture.

Workflow for FTIR Spectral Analysis

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.